1-(5-Iodo-2-methylphenyl)ethan-1-one

Description

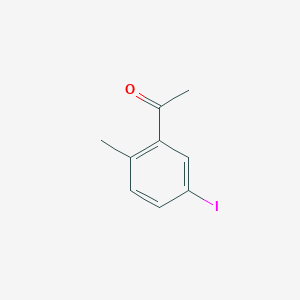

1-(5-Iodo-2-methylphenyl)ethan-1-one is an acetophenone derivative featuring a phenyl ring substituted with an iodine atom at the 5-position and a methyl group at the 2-position. Its molecular formula is C₉H₉IO, with a molar mass of 260.08 g/mol.

Properties

CAS No. |

52107-54-7 |

|---|---|

Molecular Formula |

C9H9IO |

Molecular Weight |

260.07 g/mol |

IUPAC Name |

1-(5-iodo-2-methylphenyl)ethanone |

InChI |

InChI=1S/C9H9IO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3 |

InChI Key |

YYWVZKZBBWUKDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Iodo-2-methylphenyl)ethan-1-one typically involves the iodination of 2-methylacetophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid (HIO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which acts as the electrophile.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Iodo-2-methylphenyl)ethan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

Reduction: Sodium borohydride (NaBH4) in ethanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products:

Substitution: 1-(5-Methoxy-2-methylphenyl)ethan-1-one.

Reduction: 1-(5-Iodo-2-methylphenyl)ethanol.

Oxidation: 1-(5-Iodo-2-methylphenyl)ethanoic acid.

Scientific Research Applications

1-(5-Iodo-2-methylphenyl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Iodo-2-methylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The carbonyl group can also form hydrogen bonds, further affecting its interactions with biological targets.

Comparison with Similar Compounds

1-(5-Bromo-2-iodophenyl)ethan-1-one (CAS 1261648-81-0)

- Molecular Formula : C₈H₆BrIO

- Molar Mass : 307.94 g/mol

- Key Differences: The presence of both bromine (5-position) and iodine (2-position) enhances electrophilicity and cross-coupling reactivity compared to the mono-halogenated target compound. This dual substitution may also influence solubility and crystallinity .

1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethan-1-one (CAS 1300730-59-9)

- Molecular Formula : C₉H₈ClFO₂

- Molar Mass : 218.61 g/mol

- The methoxy group at the 2-position introduces steric hindrance distinct from the methyl group in the target compound .

Methyl- and Methoxy-Substituted Analogues

1-(4-Iodo-2-methoxyphenyl)ethan-1-one (CAS 90347-64-1)

- Molecular Formula : C₉H₉IO₂

- Molar Mass : 276.07 g/mol

- This contrasts with the methyl group in the target compound, which exerts weaker inductive effects .

1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one

- Molecular Formula : C₉H₁₀O₃

- Molar Mass : 166.18 g/mol

- Key Differences : The hydroxyl group introduces hydrogen-bonding capacity, improving solubility in polar solvents. However, the absence of iodine limits its utility in halogen-dependent applications .

Bioactive Analogues

1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

- Key Features: This pyrazole-linked derivative demonstrated significant antibacterial and antifungal activity in molecular docking studies. The ethoxy and naphthyl groups enhance hydrophobic interactions with biological targets, a property less pronounced in the iodine/methyl-substituted target compound .

1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one

- Synthesis : Prepared via nucleophilic aromatic substitution of 1-(4-fluorophenyl)ethan-1-one with 4-methylpiperazine at 140°C. The piperazine moiety confers basicity and water solubility, contrasting with the lipophilic iodine in the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Bioactivity Highlights

Biological Activity

1-(5-Iodo-2-methylphenyl)ethan-1-one, also known as 5-Iodo-2-methylacetophenone, is a compound that has garnered interest in the fields of medicinal and organic chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, antibacterial and antifungal properties, and relevant case studies.

Molecular Formula: C10H11IO

Molecular Weight: 276.1 g/mol

IUPAC Name: this compound

Canonical SMILES: CC(=O)C1=C(C=CC=C1I)C=C(C)C

The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the iodine atom is significant as halogen substituents often enhance the lipophilicity and biological activity of organic compounds. This compound may function as an inhibitor or modulator of specific enzymes or receptors, impacting various biochemical pathways.

Antibacterial Activity

Research has indicated that compounds containing halogen substituents exhibit notable antibacterial properties. In a study evaluating various derivatives of acetophenones, including those with iodine substitutions, it was found that:

- Minimum Inhibitory Concentration (MIC): The MIC values for this compound against several bacterial strains were reported to range from 0.005 mg/mL to 0.025 mg/mL , indicating strong antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

Comparative Table of Antibacterial Activity

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.005 - 0.025 | S. aureus, E. coli |

| Other halogenated acetophenones | 0.01 - 0.05 | Various Gram-positive |

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several strains:

- Candida albicans: Exhibited significant inhibitory effects with MIC values ranging from 0.01 mg/mL to 0.05 mg/mL .

This suggests that the compound may be effective in treating fungal infections, particularly those caused by opportunistic pathogens .

Case Studies

Several studies have documented the biological effects of this compound:

- Study on Antimicrobial Properties: A comprehensive evaluation involving over 200 synthesized compounds highlighted that those with iodine substitutions showed enhanced antimicrobial activity compared to their non-halogenated counterparts . The study specifically noted the efficacy of halogenated acetophenones in inhibiting both bacterial and fungal growth.

- Mechanistic Insights: Another investigation focused on the mechanism of action revealed that the compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis . This finding underscores the potential for developing new antimicrobial agents based on similar structural motifs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.